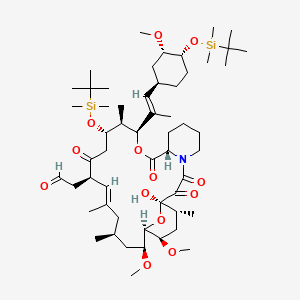![molecular formula C₁₈H₂₅N₃O₂ B1141281 (1R,3S,5R)-2-[(2R)-2-Amino-2-[(5S,7R)-3-hydroxy-1-adamantyl]acetyl]-2-azabicyclo[3.1.0]hexane-3-carbonitrile CAS No. 1564265-98-0](/img/structure/B1141281.png)
(1R,3S,5R)-2-[(2R)-2-Amino-2-[(5S,7R)-3-hydroxy-1-adamantyl]acetyl]-2-azabicyclo[3.1.0]hexane-3-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
- Synthesis of Azabicyclo Compounds: Similar azabicyclo compounds have been synthesized through various methods, including treatment with sulfuric acid in acetic acid, and photopyridone formation followed by mild acid hydrolysis (Bardasov et al., 2019), (Katagiri et al., 1986).
Molecular Structure Analysis
- Molecular Structure of Azabicyclo Compounds: X-ray crystal structure analyses have been used to determine the structure of similar compounds, revealing common conformations for the azabicyclo skeletons (Gensini et al., 2002).
Chemical Reactions and Properties
- Chemical Reactions: Azabicyclo compounds can undergo various chemical reactions, including transamination with primary and secondary amines (Bardasov et al., 2020).
Physical Properties Analysis
- Physical Properties: Information on the specific physical properties of the compound is not readily available. However, similar compounds' properties like solubility, melting points, and boiling points can be deduced through experimental methods.
Chemical Properties Analysis
- Chemical Properties: The chemical properties of azabicyclo compounds typically include reactivity with bases and other chemicals, as observed in some studies (Ershov et al., 2001).
Wissenschaftliche Forschungsanwendungen
Given the absence of direct hits, we can infer that this compound might be involved in advanced research areas, including the synthesis of new pharmaceuticals, biochemical probes, or materials science, where adamantane derivatives and azabicyclo compounds are of interest. Adamantane derivatives, for example, are known for their applications in drug design due to their bioactive properties and ability to interact with various biological targets. Azabicyclo compounds are also significant in medicinal chemistry, serving as core structures for developing drugs with central nervous system activity or as enzyme inhibitors.
In the absence of specific research studies on this compound, researchers interested in its applications might focus on:
Synthesis and Chemical Properties : Research could explore synthetic routes for this compound, aiming at improving yield, selectivity, or introducing functional groups for further reactivity. Studies such as "Synthesis and chemical properties of adamantylated nucleic bases and related compounds" provide insight into the synthesis and application of adamantane derivatives, which might offer parallel insights for structurally related compounds (Shokova & Kovalev, 2013).
Biological Activity : The biological activity and potential therapeutic applications of the compound could be a research focus, examining interactions with biological targets, enzyme inhibition, or receptor binding. While specific studies on the compound were not found, research into similar structures can guide hypothesis generation and experimental design.
Material Science : Compounds with unique structural features may find applications in materials science, for instance, in creating novel polymers or enhancing the properties of existing materials. The exploration of adamantane and azabicyclo derivatives in such contexts could reveal new functionalities or improve material performance.
Eigenschaften
IUPAC Name |
(1R,3S,5R)-2-[(2R)-2-amino-2-[(5S,7R)-3-hydroxy-1-adamantyl]acetyl]-2-azabicyclo[3.1.0]hexane-3-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3O2/c19-8-13-2-12-3-14(12)21(13)16(22)15(20)17-4-10-1-11(5-17)7-18(23,6-10)9-17/h10-15,23H,1-7,9,20H2/t10-,11+,12-,13-,14+,15-,17?,18?/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGJUIPDUBHWZPV-HLIYLWMNSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC2N(C1C#N)C(=O)C(C34CC5CC(C3)CC(C5)(C4)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]2C[C@H]2N([C@@H]1C#N)C(=O)[C@@H](C34C[C@H]5C[C@@H](C3)CC(C5)(C4)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1R,3S,5R)-2-[(2R)-2-Amino-2-[(5S,7R)-3-hydroxy-1-adamantyl]acetyl]-2-azabicyclo[3.1.0]hexane-3-carbonitrile | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











